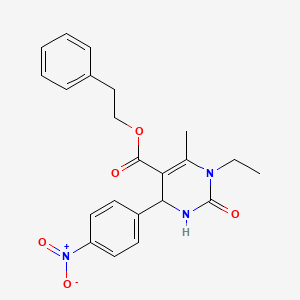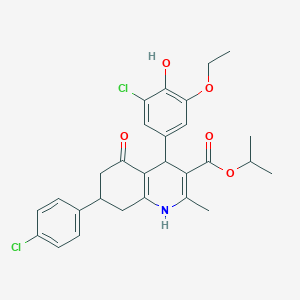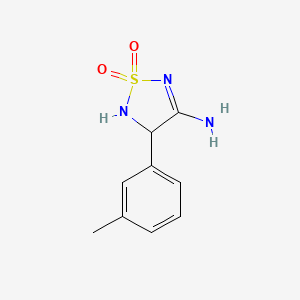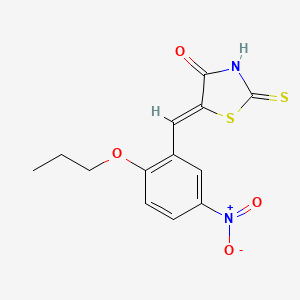![molecular formula C16H13N3O3S B5238791 2-BENZYL-5-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE](/img/structure/B5238791.png)
2-BENZYL-5-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BENZYL-5-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BENZYL-5-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE typically involves the following steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents. For example, the reaction of benzohydrazide with carbon disulfide in the presence of a base such as potassium hydroxide can yield the desired oxadiazole ring.
-
Introduction of the Benzyl Group: : The benzyl group can be introduced through a nucleophilic substitution reaction. Benzyl chloride can be reacted with the oxadiazole intermediate in the presence of a base such as sodium hydride to form the benzyl-substituted oxadiazole.
-
Attachment of the 4-Nitrophenylmethylsulfanyl Group: : The final step involves the introduction of the 4-nitrophenylmethylsulfanyl group. This can be achieved through a nucleophilic substitution reaction using 4-nitrobenzyl chloride and a suitable thiol reagent, such as thiourea, in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-BENZYL-5-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions.
-
Reduction: : Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
-
Substitution: : The benzyl and 4-nitrophenylmethylsulfanyl groups can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride, ethanol.
Substitution: Benzyl chloride, sodium hydride, thiourea, sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted oxadiazole derivatives.
Scientific Research Applications
2-BENZYL-5-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: The compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains.
Medicine: Research is ongoing to explore the compound’s potential as an anticancer agent. Preliminary studies have shown promising results in inhibiting the growth of cancer cells.
Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-BENZYL-5-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is believed to result from its ability to disrupt the cell membrane of microorganisms, leading to cell lysis and death. In cancer cells, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share a similar heterocyclic structure and have shown similar biological activities, such as antimicrobial and anticancer properties.
1,2,4-Oxadiazole Derivatives: These compounds also contain an oxadiazole ring and have been studied for their potential therapeutic applications.
Uniqueness
2-BENZYL-5-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE is unique due to the presence of both benzyl and 4-nitrophenylmethylsulfanyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups enhances the compound’s reactivity and allows for the exploration of new chemical reactions and biological activities.
Properties
IUPAC Name |
2-benzyl-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c20-19(21)14-8-6-13(7-9-14)11-23-16-18-17-15(22-16)10-12-4-2-1-3-5-12/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRAWAIIXYRHCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24795123 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N-dimethyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B5238716.png)
![6-[(2,4-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B5238721.png)
![5-bromo-2-chloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5238728.png)
![4-benzyl-1-[(4-methoxy-1-naphthyl)methyl]piperidine](/img/structure/B5238733.png)
![N~2~-(4-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5238734.png)



![4-[2-(9H-fluoren-9-ylmethoxycarbonyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B5238751.png)
![2-methyl-N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5238760.png)

![N-(2-iodophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5238789.png)
![3-benzyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5238799.png)

